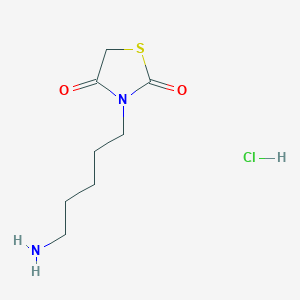

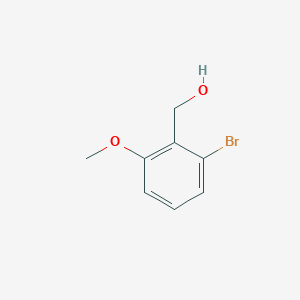

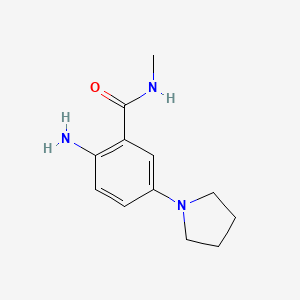

![molecular formula C7H4BrN3O2 B1382098 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid CAS No. 1422772-78-8](/img/structure/B1382098.png)

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Overview

Description

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a chemical compound with the CAS Number: 1422772-78-8 . It has a molecular weight of 242.03 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrN3O2/c8-4-2-10-6-5(11-4)3(1-9-6)7(12)13/h1-2H, (H,9,10)(H,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a refrigerator .Scientific Research Applications

1. Synthesis and Applications in Organic Chemistry

- Palladium-Catalyzed Cyclization : A study by Bae and Cho (2014) demonstrates the use of β-bromo-α,β-unsaturated carboxylic acids, closely related to 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, in palladium-catalyzed carbonylative cyclization. This process yields 1-(dimethylamino)-1H-pyrrole-2,5-diones, highlighting a potential application in organic synthesis (Bae & Cho, 2014).

- Intermediate in Insecticide Synthesis : Niu Wen-bo (2011) discusses the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid as an intermediate in the production of chlor-antraniliprole, a new insecticide. This study suggests a potential application of related compounds in agrochemical synthesis (Niu Wen-bo, 2011).

2. Optical and Thermal Properties for Material Science

- Optoelectronic Applications : Meti et al. (2017) explore the synthesis of dipyrrolopyrazine derivatives through regioselective amination reactions of dihalo-pyrrolopyrazines. Their study includes an examination of the optical and thermal properties of these compounds, indicating their potential use in organic materials for optoelectronic applications (Meti et al., 2017).

3. Synthesis Methodologies

- One-Pot Synthesis Techniques : Simpson et al. (2015) report a method for the synthesis of 2-bromo-6-aryl[5H]pyrrolo[2,3-b]pyrazines. Their technique, involving a copper-free Sonogashira coupling and base-mediated cyclisation, suggests an advancement in synthetic methodologies for compounds related to this compound (Simpson et al., 2015).

4. Experimental and Computational Studies in Organic Chemistry

- Pyrrolopyrazine Derivatives Synthesis : Menges et al. (2013) investigate the synthesis of pyrrolopyrazine derivatives, including an experimental and computational study of their formation mechanisms. This research highlights the chemical reactivity and potential applications of pyrrolopyrazine derivatives in medicinal chemistry and organic synthesis (Menges et al., 2013).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name |

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-2-10-6-5(11-4)3(1-9-6)7(12)13/h1-2H,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNHPDGWLWPFSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=CN=C2N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

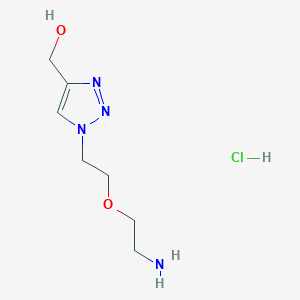

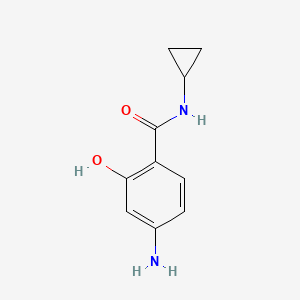

![1-Benzylimidazo[4,5-c]pyridin-4-amine](/img/structure/B1382026.png)

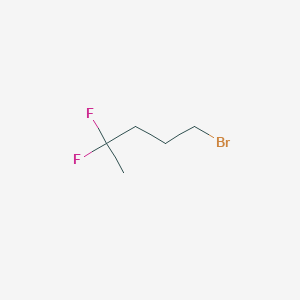

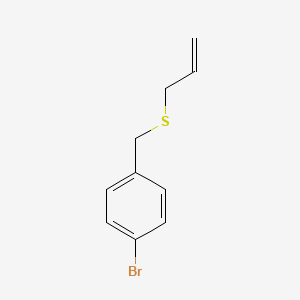

![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382036.png)